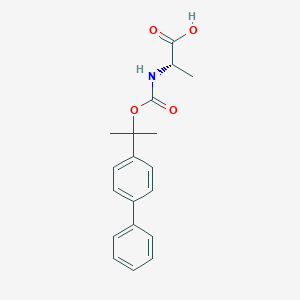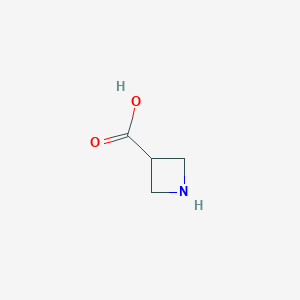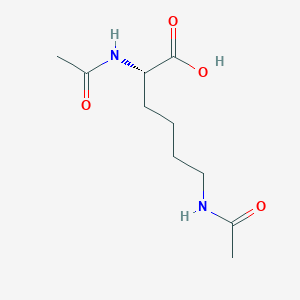
DI-アセチルリシン
概要
説明
AC-Lys(AC)-OH, also known as N-acetyl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of an acetyl group attached to the epsilon-amino group of lysine. This modification plays a significant role in various biological processes, including protein acetylation, which is crucial for regulating gene expression and protein function.
科学的研究の応用
AC-Lys(AC)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a role in studying protein acetylation and its effects on gene expression and protein function.
Medicine: Investigated for its potential therapeutic effects in diseases related to protein acetylation, such as cancer and neurodegenerative disorders.
Industry: Used in the production of acetylated proteins and peptides for various applications.
作用機序
Target of Action
DI-Acetyl-Lysine is a post-translational modification that primarily targets lysine residues in proteins . The primary targets of DI-Acetyl-Lysine are proteins involved in various cellular processes, including transcriptional regulators and metabolic enzymes . The modification occurs on the ε-amino group of a lysine residue . The most studied acylation modification is acetylation, which is regulated by two groups of enzymes with opposing modes of action: lysine acetyltransferases (KATs), which transfer the acetyl group from acetyl-CoA to a lysine, and histone deacetylases (HDACs), which remove the acetyl group .
Mode of Action
The mode of action of DI-Acetyl-Lysine involves the transfer of an acetyl group to the ε-amino group of a lysine residue in a protein . This process is facilitated by KATs . The acetylation of lysine residues can alter protein activity, protein-protein interaction, protein stability, and protein subcellular localization .
Biochemical Pathways
DI-Acetyl-Lysine affects several biochemical pathways. It plays a significant role in protein structure and interactions . Lysine residues often form salt bridges, hydrogen bonds, and are frequently present in active or binding sites of the protein . Acetylation of lysine residues has been shown to influence several fundamental cellular pathways, including metabolism, transcription, translation, cell proliferation, regulation of the cytoskeleton, and DNA damage repair .
Pharmacokinetics
For example, the addition of the two-carbon acetyl group to make drugs more effective by enhancing their pharmacokinetic or pharmacodynamic properties .
Result of Action
The acetylation of lysine residues results in changes in protein function. For example, acetylation of PKM2 resulted in alteration of protein-protein interaction, loss of protein stability, and change in protein subcellular localization . Moreover, the acetylation of lysine residues has been shown to have a direct role in the ageing process .
Action Environment
The action of DI-Acetyl-Lysine is influenced by various environmental factors. For instance, the levels of acetyl-CoA and NAD+, which are integral to energy metabolism, can regulate the activity of KATs and KDACs, impacting the epigenome . Therefore, the metabolic state of the cell can influence the action, efficacy, and stability of DI-Acetyl-Lysine .
生化学分析
Biochemical Properties
DI-Acetyl-lysine participates in diverse biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of lysine side chains can affect protein function by quenching the positive charge, increasing the lysine side chains’ size affecting the protein surface complementarity, increasing the hydrophobicity, and by interfering with other post-translational modifications .
Cellular Effects
DI-Acetyl-lysine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, DI-Acetyl-lysine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
DI-Acetyl-lysine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Lys(AC)-OH typically involves the acetylation of lysine. One common method is the reaction of lysine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of the epsilon-amino group.
Industrial Production Methods
In an industrial setting, the production of AC-Lys(AC)-OH can be scaled up using similar acetylation reactions. The process involves the use of large reactors where lysine is reacted with acetic anhydride or acetyl chloride. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
AC-Lys(AC)-OH can undergo various chemical reactions, including:
Oxidation: The epsilon-amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The acetyl group can be reduced to yield lysine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl group.
Major Products Formed
Oxidation: Oxo derivatives of lysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N-acetyl-L-cysteine (Ac-Cys): Another acetylated amino acid with antioxidant properties.
N-acetyl-L-tyrosine (Ac-Tyr): Used in the synthesis of peptides and proteins.
N-acetyl-L-glutamate (Ac-Glu): Involved in the urea cycle and amino acid metabolism.
Uniqueness
AC-Lys(AC)-OH is unique due to its specific role in protein acetylation. Unlike other acetylated amino acids, AC-Lys(AC)-OH directly influences gene expression and protein function through its interaction with histones and other proteins. This makes it a valuable tool in studying epigenetic regulation and developing therapeutic strategies for diseases related to protein acetylation.
特性
IUPAC Name |
(2S)-2,6-diacetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)11-6-4-3-5-9(10(15)16)12-8(2)14/h9H,3-6H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUEHHBTYJTKY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
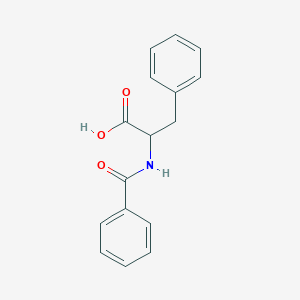
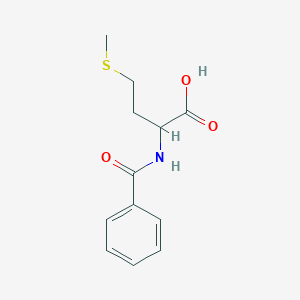
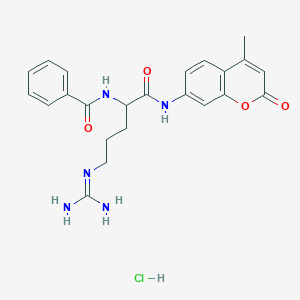
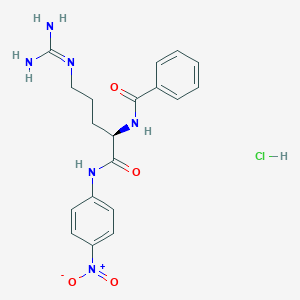
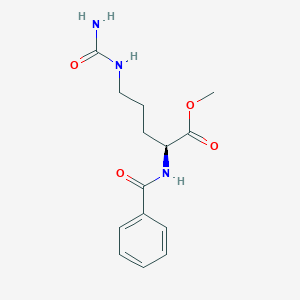

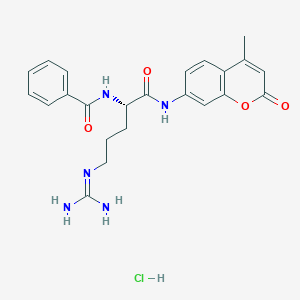
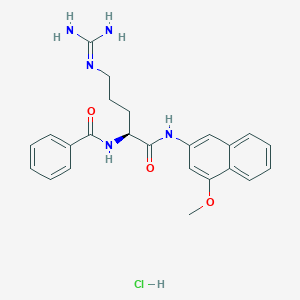
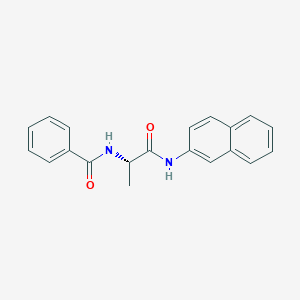
![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)
